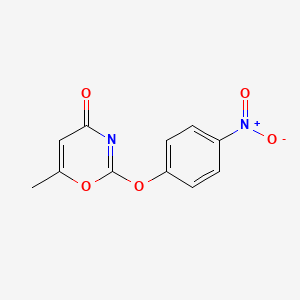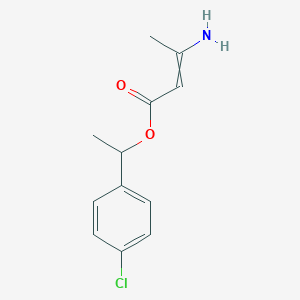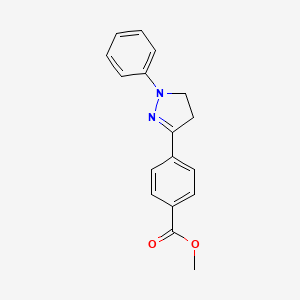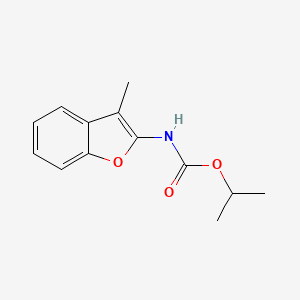
O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine is a complex organic compound characterized by the presence of multiple iodine atoms and a phenolic hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by selective iodination at the phenolic positions. The reaction conditions often include the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions: O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学研究应用
O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in thyroid hormone synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating thyroid disorders and as a radiolabeled compound for diagnostic imaging.
作用机制
The mechanism of action of O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets thyroid peroxidase (TPO) and other enzymes involved in thyroid hormone synthesis.
Pathways Involved: It participates in the iodination of tyrosine residues in thyroglobulin, leading to the formation of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3).
相似化合物的比较
L-Tyrosine: A non-iodinated precursor of O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine.
3,5-Diiodo-L-tyrosine: A partially iodinated derivative with fewer iodine atoms.
Thyroxine (T4): A fully iodinated thyroid hormone with similar structural features.
Uniqueness: this compound is unique due to its specific iodination pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in thyroid hormone synthesis make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
61476-50-4 |
|---|---|
分子式 |
C15H11I4NO4 |
分子量 |
776.87 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(2-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I4NO4/c16-7-4-8(17)13(21)12(5-7)24-14-9(18)1-6(2-10(14)19)3-11(20)15(22)23/h1-2,4-5,11,21H,3,20H2,(H,22,23)/t11-/m0/s1 |
InChI 键 |
PJNCCLSJCWEOMP-NSHDSACASA-N |
手性 SMILES |
C1=C(C=C(C(=C1I)OC2=C(C(=CC(=C2)I)I)O)I)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=C(C=C(C(=C1I)OC2=C(C(=CC(=C2)I)I)O)I)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)



![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)

![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)





